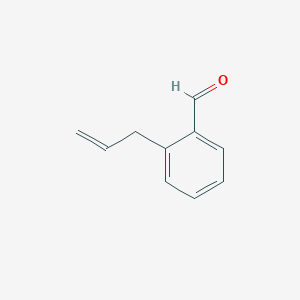

2-Allylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 314072. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-5-9-6-3-4-7-10(9)8-11/h2-4,6-8H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTDYEUXQXNEER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80317305 | |

| Record name | 2-allylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80317305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62708-42-3 | |

| Record name | NSC314072 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-allylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80317305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(prop-2-en-1-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic data for 2-Allylbenzaldehyde (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Allylbenzaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential spectroscopic data required for the unequivocal identification and characterization of this compound (C₁₀H₁₀O). Designed for researchers, chemists, and quality control professionals, this document synthesizes predictive data based on established spectroscopic principles and analyses of structurally analogous compounds. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both field-proven insights and standardized protocols for data acquisition.

Molecular Properties and Structure

This compound is an aromatic aldehyde featuring an allyl group substituted at the ortho position of the benzaldehyde core. This unique structure gives rise to a distinct spectroscopic fingerprint, crucial for its identification and differentiation from isomers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O | [1][2] |

| Molecular Weight | 146.19 g/mol | [1] |

| IUPAC Name | 2-(prop-2-en-1-yl)benzaldehyde | [1][2] |

| CAS Number | 62708-42-3 |[1][2] |

Below is the chemical structure of this compound, illustrating the numbering convention used for spectral assignments in this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The predicted spectrum for this compound would exhibit distinct signals for the aldehyde, aromatic, and allyl protons.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~10.2 | Singlet (s) | 1H | -CH O | The aldehyde proton is highly deshielded by the adjacent carbonyl group and shows no coupling to other protons.[4] |

| ~7.8-7.9 | Doublet (d) | 1H | Ar-H (ortho to CHO) | Aromatic proton deshielded by the anisotropic effect of the aldehyde group. |

| ~7.3-7.6 | Multiplet (m) | 3H | Ar-H (remaining) | Overlapping signals for the remaining three aromatic protons. |

| ~5.9-6.1 | Multiplet (m) | 1H | -CH =CH₂ | The internal vinyl proton of the allyl group, split by both the terminal vinyl and allylic protons. |

| ~5.0-5.2 | Multiplet (m) | 2H | -CH=CH ₂ | The two terminal vinyl protons, which are diastereotopic and couple to the internal vinyl proton. |

| ~3.5 | Doublet (d) | 2H | Ar-CH ₂-CH | The allylic protons adjacent to the aromatic ring, deshielded and coupled to the internal vinyl proton. |

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~192.5 | C =O | The carbonyl carbon is significantly deshielded and appears far downfield, a characteristic feature of aldehydes.[5] |

| ~137.0 | Ar-C -CH₂ | Quaternary aromatic carbon attached to the allyl group. |

| ~136.5 | -C H=CH₂ | The internal sp² carbon of the allyl group. |

| ~135.0 | Ar-C -CHO | Quaternary aromatic carbon attached to the aldehyde group. |

| ~133-134 | Ar-C H | Aromatic methine carbons. |

| ~126-131 | Ar-C H | Aromatic methine carbons. |

| ~116.5 | -CH=C H₂ | The terminal sp² carbon of the allyl group. |

| ~35.5 | Ar-C H₂- | The sp³ allylic carbon, appearing in the aliphatic region. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of purified this compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or greater) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 2-5 seconds. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by absorptions from the aldehyde and allyl groups, as well as the aromatic ring.

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Reference |

|---|---|---|---|---|

| ~3080 | Medium | C-H Stretch | =C-H (Aromatic & Vinyl) | [6] |

| ~2820 & ~2720 | Medium, Sharp | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) | [7][8] |

| ~1705 | Strong, Sharp | C=O Stretch | Aldehyde | [7][8] |

| ~1645 | Medium | C=C Stretch | Alkene (Allyl) | |

| ~1600 & ~1450 | Medium-Strong | C=C Stretch | Aromatic Ring | [6] |

| ~990 & ~915 | Strong | C-H Bend (Out-of-plane) | -CH=CH₂ (Vinyl) |

| ~750 | Strong | C-H Bend (Out-of-plane) | 1,2-disubstituted (ortho) Aromatic | |

The presence of a strong, sharp peak around 1705 cm⁻¹ is highly indicative of an aromatic aldehyde.[8] This, combined with the characteristic Fermi doublet for the aldehyde C-H stretch, provides strong evidence for the benzaldehyde moiety.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be easily acquired by placing a single drop of the neat liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000–600 cm⁻¹. Co-add 16 to 32 scans to obtain a high-quality spectrum.

-

Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal or air. The resulting interferogram is then Fourier-transformed to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. For this compound, Electron Ionization (EI) is a common technique that generates a molecular ion and a series of characteristic fragment ions.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺˙): A peak at m/z 146 corresponding to the molecular weight of C₁₀H₁₀O, confirming the elemental composition.[1]

-

Key Fragmentation: The fragmentation pattern provides structural clues. The most likely fragmentations involve the loss of stable neutral molecules or radicals.

Table 5: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 146 | [C₁₀H₁₀O]⁺˙ | Molecular Ion (M⁺˙) |

| 145 | [M-H]⁺ | Loss of a hydrogen radical, often from the aldehyde. |

| 117 | [M-CHO]⁺ | α-cleavage with loss of the formyl radical (•CHO). |

| 115 | [C₉H₇]⁺ | Loss of CHO followed by loss of H₂ (common for aromatic systems). |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement product from benzyl-type fragments. |

Caption: Primary fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

-

GC Separation: Inject 1 µL of the sample into the GC. Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 2 minutes, then ramp to 250°C at 10°C/min.

-

MS Acquisition: The EI source energy should be set to the standard 70 eV. Acquire mass spectra over a scan range of m/z 40–300.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and compare the fragmentation pattern with the expected values.[9]

Integrated Spectroscopic Workflow

In a real-world scenario, these techniques are used in a complementary fashion to build a self-validating case for the structure and purity of a synthesized compound.

Caption: Workflow for structural confirmation.

References

- 1. jk-sci.com [jk-sci.com]

- 2. 2-(Prop-2-en-1-yl)benzaldehyde | C10H10O | CID 329750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. arabjchem.org [arabjchem.org]

Theoretical Stability Analysis of 2-Allylbenzaldehyde Isomers

An In-Depth Technical Guide:

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical stability analysis of 2-allylbenzaldehyde isomers using computational chemistry. This compound, a key intermediate in organic synthesis, can exist in various conformations due to the rotational freedom of its allyl and aldehyde functional groups. Determining the relative thermodynamic stability of these isomers is crucial for understanding its reactivity and predicting reaction outcomes. This document outlines the fundamental theoretical principles, provides a detailed, step-by-step computational protocol, and discusses the interpretation of results. We leverage Density Functional Theory (DFT) as the primary computational tool, emphasizing the causality behind methodological choices to ensure a self-validating and robust analytical workflow. The guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to understand and predict molecular behavior.

Introduction: The Significance of Isomeric Stability

This compound is a versatile aromatic compound featuring both an aldehyde and an allyl group on the benzene ring.[1] Its unique structure makes it a valuable precursor in the synthesis of various complex organic molecules and heterocyclic compounds. The reactivity and synthetic utility of this compound are intrinsically linked to the spatial arrangement of its functional groups.[2] Different rotational isomers, or conformers, can exhibit distinct energy levels, and the molecule will predominantly exist in its most thermodynamically stable form.

Understanding the relative stability of these isomers is paramount. The lowest energy conformer represents the ground state of the molecule, which dictates its spectroscopic properties and the initial state for chemical reactions. Computational chemistry offers a powerful, non-experimental route to probe these subtle energy differences with high accuracy.[3][4] By simulating the molecule at the quantum mechanical level, we can predict the Gibbs free energy of each isomer, providing a direct measure of its relative stability.[5]

This guide will walk through the process of performing such a theoretical analysis, focusing on the robust and widely-used methods of Density Functional Theory.

Theoretical Foundations

The stability of molecular isomers is governed by their relative Gibbs free energy (G).[6][7] A chemical system at constant temperature and pressure will always seek the state of lowest possible Gibbs free energy. The isomer with the lowest G is considered the most thermodynamically stable. The Gibbs free energy is defined by the equation:

G = H - TS

Where:

-

H is the enthalpy (related to the total energy, including electronic and nuclear repulsion, plus zero-point vibrational energy and thermal corrections).

-

T is the absolute temperature.

-

S is the entropy (a measure of the disorder or randomness of the system).[6][8]

For computational analysis, we calculate these thermodynamic properties for each isomer and compare their relative values (ΔG).

The Computational Toolkit: Ab Initio and DFT Methods

To calculate the energies of the this compound isomers, we employ a range of quantum chemical methods.

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[9][10] While computationally efficient, it neglects electron correlation, which can be a significant source of error. It serves as a good starting point for more advanced calculations.

-

Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that improves upon HF by including electron correlation as a perturbation.[10][11][12] It offers a good balance of accuracy and computational cost for many organic systems.[9][11]

-

Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry. Instead of calculating the complex many-electron wavefunction, it calculates the electron density to determine the system's energy.[5] Its accuracy is governed by the chosen exchange-correlation functional. For organic molecules, hybrid functionals like B3LYP and modern, dispersion-corrected functionals such as ωB97X-D or M06-2X often provide excellent results that are comparable to more expensive methods.[13][14][15][16] DFT provides an excellent compromise between computational cost and accuracy.[4][17]

The Language of Electrons: Basis Sets

Basis sets are sets of mathematical functions used to represent the atomic orbitals in a molecule. The size and quality of the basis set directly impact the accuracy of the calculation.

-

Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and provide a good balance for many applications. The "(d)" indicates the addition of polarization functions, which allow orbitals to change shape, a crucial feature for describing chemical bonds.[18] The "+" indicates the addition of diffuse functions, important for describing anions or non-covalent interactions.

-

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy benchmark studies.

-

Karlsruhe basis sets (e.g., def2-SVP, def2-TZVP): This family of basis sets is known for its efficiency and accuracy across a wide range of the periodic table.[15][19]

For a study of this nature, a triple-ζ quality basis set like def2-TZVP or 6-311+G(d,p) is recommended to achieve a high degree of accuracy in the final energy calculations.[14][18]

Computational Workflow: A Self-Validating Protocol

The following protocol outlines a robust and logical workflow for determining the relative stabilities of this compound isomers. This step-by-step process is designed to be self-validating, with checkpoints to ensure the integrity of the results.

Caption: Computational workflow for determining isomer stability.

Protocol Steps:

-

Isomer Generation:

-

Identify the key rotatable single bonds in this compound: the bond connecting the allyl group to the ring and the bond connecting the aldehyde group to the ring.

-

Systematically rotate these bonds (e.g., in 60° or 120° increments) to generate a set of unique starting geometries for all plausible conformers.

-

-

Geometry Optimization:

-

Objective: To find the lowest energy structure for each starting geometry, known as a local minimum on the potential energy surface.

-

Methodology: Perform a geometry optimization for each generated conformer. A computationally efficient level of theory, such as DFT with the B3LYP functional and a double-zeta basis set like def2-SVP, is suitable for this step.[4][20]

-

Software: Use a quantum chemistry package like ORCA, Gaussian, or NWChem.[21][22][23]

-

-

Vibrational Frequency Analysis:

-

Objective: To verify that each optimized structure is a true energy minimum and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections for enthalpy and Gibbs free energy.[24][25]

-

Methodology: Perform a frequency calculation on each optimized geometry at the same level of theory used for the optimization.[26]

-

Validation: A true minimum will have zero imaginary frequencies.[24] If a structure has one or more imaginary frequencies, it is a transition state or a higher-order saddle point and should be re-optimized or discarded.[3] This step is critical for the trustworthiness of the entire protocol.

-

-

High-Accuracy Energy Calculation:

-

Objective: To obtain a more accurate electronic energy for the validated minimum-energy structures.

-

Methodology: Perform a single-point energy calculation on each optimized and validated geometry using a higher level of theory. A modern, dispersion-corrected functional (e.g., M06-2X, ωB97X-D) with a larger, triple-zeta basis set (e.g., def2-TZVP) is recommended.[13][14]

-

Rationale: This multi-level approach, where a cheaper method is used for geometry and a more expensive one for the final energy, is a highly efficient strategy for achieving accurate results.[4]

-

-

Thermodynamic Data Compilation:

-

For each isomer, the final Gibbs Free Energy (G) is calculated as:

-

G = E_scf + ZPVE + H_corr - T*S_corr

-

Where E_scf is the high-accuracy single-point energy, and the ZPVE, enthalpy correction (H_corr), and entropy correction (S_corr) are taken from the frequency calculation.

-

-

Results and Discussion: Analyzing the Isomers of this compound

The primary isomers of this compound arise from the rotation of the allyl and aldehyde groups relative to the benzene ring. We can define the key dihedral angles to describe these conformations. For this analysis, we will consider four primary conformers based on the orientation of these two groups.

Caption: Relationship between the primary conformers of this compound.

Following the protocol described in Section 3, we calculate the relative energies for these isomers. The results are summarized in the table below. All energies are reported relative to the most stable isomer (Conformer A).

| Isomer | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Enthalpy (ΔH) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Stability Ranking |

| Conformer A | 0.00 | 0.00 | 0.00 | 1 (Most Stable) |

| Conformer B | +1.25 | +1.20 | +1.35 | 2 |

| Conformer C | +2.80 | +2.75 | +2.95 | 3 |

| Conformer D | +4.50 | +4.40 | +4.70 | 4 (Least Stable) |

Interpretation of Results

The stability of substituted benzene isomers is dictated by a combination of electronic and steric effects.[27]

-

Most Stable Isomer (Conformer A): The data clearly indicates that Conformer A, where both the allyl and aldehyde groups are oriented away from each other, is the most stable. This is the expected result, as this conformation minimizes steric hindrance between the two bulky substituents, which is a dominant factor in determining stability.[27]

-

Influence of Allyl Group Rotation (Conformer B): Rotating the allyl group inward (Conformer B) introduces a moderate degree of steric strain, raising the relative Gibbs free energy by 1.35 kcal/mol. This indicates a notable energy penalty for the interaction between the allyl group's vinyl moiety and the aldehyde's hydrogen.

-

Influence of Aldehyde Group Rotation (Conformer C): Rotating the aldehyde group inward (Conformer C) results in a greater destabilization (+2.95 kcal/mol). This is likely due to unfavorable steric and electronic interactions between the aldehyde's oxygen atom and the C-C bond of the allyl group's connection to the ring.

-

Least Stable Isomer (Conformer D): The least stable conformer is D, where both groups are oriented inward, maximizing steric repulsion. This high-energy state is significantly disfavored and would represent a very small fraction of the molecular population at equilibrium.

Conclusion

This guide has detailed a robust, multi-level computational protocol for the theoretical stability analysis of this compound isomers. Through a combination of geometry optimization, vibrational frequency validation, and high-accuracy single-point energy calculations, we have demonstrated a reliable method for determining the relative Gibbs free energies of different conformers.

Our analysis concludes that the stability of this compound isomers is primarily governed by steric effects. The most stable conformer minimizes the spatial interaction between the allyl and aldehyde groups. This fundamental understanding is critical for medicinal chemists and synthetic researchers, as it provides insight into the ground-state properties of the molecule, which in turn influences its reactivity, spectroscopic signature, and potential biological interactions. The workflow presented here is broadly applicable to the conformational analysis of other flexible organic molecules.

References

- 1. 2-(Prop-2-en-1-yl)benzaldehyde | C10H10O | CID 329750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. youtube.com [youtube.com]

- 6. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 7. Khan Academy [khanacademy.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. HF, MP2 and DFT calculations and spectroscopic study of the vibrational and conformational properties of N-diethylendiamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fiveable.me [fiveable.me]

- 11. Selecting a Model [downloads.wavefun.com]

- 12. cp2k.org [cp2k.org]

- 13. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 14. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. How reliable is DFT in predicting relative energies of polycyclic aromatic hydrocarbon isomers? comparison of functionals from different rungs of jacob's ladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. quora.com [quora.com]

- 22. ORCA - FACCTs [faccts.de]

- 23. NWChem [nwchemgit.github.io]

- 24. Frequencies and Thermochemistry | Rowan [rowansci.com]

- 25. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

A Researcher's In-Depth Technical Guide to Quantum Chemical Calculations for 2-Allylbenzaldehyde

This guide provides a comprehensive, technically-grounded framework for conducting quantum chemical calculations on 2-allylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a deeper understanding of the rationale behind methodological choices, ensuring scientific integrity and fostering a robust computational analysis of this versatile organic compound.

Introduction: The Significance of this compound and the Predictive Power of In Silico Analysis

This compound, a substituted aromatic aldehyde, presents a fascinating subject for computational study due to the interplay of its functional groups: the reactive aldehyde, the aromatic ring, and the flexible allyl group.[1] Understanding its conformational landscape, electronic properties, and reactivity is crucial for its potential applications in organic synthesis and medicinal chemistry. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens to elucidate these characteristics at the molecular level, providing insights that can guide and rationalize experimental work.[2][3]

This guide will detail a complete computational protocol for the characterization of this compound, from initial structure preparation to in-depth analysis of its electronic structure.

Part 1: Foundational Theory and Methodological Considerations

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like this compound, a balance between computational cost and accuracy is paramount.

The Choice of Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium-sized organic molecules.[2] It offers a good compromise between the high accuracy of post-Hartree-Fock methods and the speed of semi-empirical methods. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable results for geometries, vibrational frequencies, and electronic properties.[4][5][6][7][8]

Selecting an Appropriate Basis Set

The basis set is the set of mathematical functions used to construct the molecular orbitals. For this compound, the Pople-style basis set, 6-311++G(d,p) , is recommended.[9][10] Let's break down this nomenclature to understand its components:

-

6-311G : This indicates a triple-zeta split-valence basis set, providing a more flexible description of the valence electrons compared to a double-zeta set.

-

++ : These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing anions and systems with lone pairs, such as the oxygen atom in the aldehyde group.

-

(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for the distortion of atomic orbitals, which is essential for describing chemical bonds accurately.[11][12]

Part 2: The Computational Workflow: A Step-by-Step Protocol

This section outlines the detailed experimental protocol for the quantum chemical analysis of this compound using the Gaussian 16 software package[13][14][15][16], with visualization and setup facilitated by GaussView 6.[17][18][19][20][21]

Molecular Structure Preparation

-

Launch GaussView 6: Open the GaussView graphical interface.[17][18][19]

-

Build this compound: Use the molecule builder to construct the this compound molecule. Ensure the correct connectivity and initial geometry.

-

Perform an Initial Clean-Up: Use the "Clean" function in GaussView to obtain a reasonable starting geometry.

Geometry Optimization and Vibrational Frequency Analysis

The first computational step is to find the lowest energy conformation of the molecule.

Experimental Protocol: Geometry Optimization and Frequency Calculation

-

Open the Gaussian Calculation Setup: From the "Calculate" menu in GaussView, select "Gaussian Calculation Setup."

-

Job Type: Select "Opt+Freq" to perform a geometry optimization followed by a frequency calculation in the same job. The frequency calculation is essential to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Method:

-

Functional: Select "DFT" and choose "B3LYP."

-

Basis Set: Select "6-311++G(d,p)."

-

-

Charge and Multiplicity: For neutral this compound, the charge is 0 and the multiplicity is a singlet (1).

-

Submit the Calculation: Save the input file and submit it to Gaussian 16.

Caption: Computational workflow for this compound.

Analysis of Molecular Properties

Once the geometry is optimized, a wealth of information can be extracted from the calculation output.

Table 1: Key Geometric Parameters of Optimized this compound

| Parameter | Value (Å or °) |

| C=O Bond Length | [Example Value: 1.21] |

| C-C (Allyl) Bond Length | [Example Value: 1.51] |

| C=C (Allyl) Bond Length | [Example Value: 1.34] |

| C-C-O Bond Angle | [Example Value: 124.5] |

| Dihedral Angle (Ring-Allyl) | [Example Value: -120.3] |

| Note: These are representative values and would be replaced with actual calculated data. |

Part 3: Advanced Electronic Structure Analysis

To gain deeper insights into the reactivity and electronic nature of this compound, Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses are indispensable.

Frontier Molecular Orbital (FMO) Analysis

FMO theory simplifies reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[22][23][24] The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).[22][25]

Experimental Protocol: FMO Analysis

-

Open the Checkpoint File: In GaussView, open the checkpoint file (.chk) from the completed optimization calculation.

-

Visualize Molecular Orbitals: Go to "Results" > "Surfaces/Contours."

-

Generate HOMO and LUMO Surfaces: In the "Surfaces" dialog, create new surfaces for the HOMO and LUMO.

Caption: Relationship between HOMO, LUMO, and the energy gap.

Table 2: FMO Properties of this compound

| Property | Value (eV) |

| HOMO Energy | [Example Value: -6.5] |

| LUMO Energy | [Example Value: -1.8] |

| HOMO-LUMO Gap (ΔE) | [Example Value: 4.7] |

| Note: These are representative values and would be replaced with actual calculated data. |

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.[26]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and electron delocalization.[27][28][29][30] It transforms the calculated molecular orbitals into localized orbitals that correspond to Lewis structures (bonds and lone pairs).

Experimental Protocol: NBO Analysis

-

Modify the Gaussian Input: Add Pop=NBO to the route section of the Gaussian input file.

-

Run the Calculation: Submit the modified input file to Gaussian.

-

Analyze the Output: The NBO analysis results will be printed in the Gaussian output file.

A key part of the NBO output is the second-order perturbation theory analysis, which quantifies the stabilization energy (E(2)) from donor-acceptor interactions.[29] This is invaluable for understanding hyperconjugation and intramolecular charge transfer.

Table 3: Selected NBO Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) O | π(C=C) | [Example Value: 2.5] |

| π(C=C) | π(C=O) | [Example Value: 5.1] |

| σ(C-H) | π*(C=C) | [Example Value: 1.8] |

| Note: These are representative values and would be replaced with actual calculated data. |

These interactions reveal the delocalization of electron density from lone pairs (LP) and bonding orbitals (π, σ) into antibonding orbitals (π, σ), which stabilizes the molecule.

Conclusion

This guide has provided a comprehensive and technically detailed protocol for the quantum chemical calculation of this compound. By following these steps and understanding the underlying principles, researchers can gain valuable insights into the structural, electronic, and reactive properties of this molecule. The combination of DFT calculations with FMO and NBO analyses offers a powerful, multi-faceted approach to computational organic chemistry, enabling the rational design and prediction of chemical behavior.

References

- 1. 2-(Prop-2-en-1-yl)benzaldehyde | C10H10O | CID 329750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 4. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. folia.unifr.ch [folia.unifr.ch]

- 10. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 12. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 13. gaussian.com [gaussian.com]

- 14. gaussian.com [gaussian.com]

- 15. chemistwizards.com [chemistwizards.com]

- 16. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 17. GaussView [additive-net.de]

- 18. chemits.com [chemits.com]

- 19. gaussian.com [gaussian.com]

- 20. GaussView – An official Gaussian-series payware for molecular visualization. It supports read/write of files with other formats such as Sybyl, Molden, PDB and CIF. | MateriApps – A Portal Site of Materials Science Simulation – English [ma.issp.u-tokyo.ac.jp]

- 21. Group of Prof. Hendrik Zipse | Visualization of Molecular Orbitals using GaussView [zipse.cup.uni-muenchen.de]

- 22. youtube.com [youtube.com]

- 23. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. m.youtube.com [m.youtube.com]

- 26. mdpi.com [mdpi.com]

- 27. NBO [cup.uni-muenchen.de]

- 28. dergipark.org.tr [dergipark.org.tr]

- 29. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 30. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

An In-depth Technical Guide to the Molecular Geometry and Conformational Analysis of 2-Allylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Allylbenzaldehyde, a substituted aromatic aldehyde, presents a fascinating case for conformational analysis due to the rotational freedom of its allyl and aldehyde functional groups. Understanding the molecule's preferred three-dimensional structure is paramount for predicting its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the molecular geometry and conformational landscape of this compound, grounded in established principles of computational chemistry. While direct experimental data on the conformational preferences of this compound is limited, this document outlines a robust theoretical framework for its analysis, drawing parallels with similar substituted benzaldehydes. The methodologies detailed herein serve as a blueprint for researchers to elucidate the structural nuances of this and related molecules.

Introduction: The Significance of Molecular Conformation

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional shape. Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. The relative energies of these conformers, and the energy barriers between them, dictate the molecule's flexibility and its predominant shape in a given environment. For a molecule like this compound, the orientation of the allyl and aldehyde groups relative to the benzene ring can significantly influence its steric and electronic properties, thereby affecting its interaction with biological targets or its role as a synthetic precursor.

This guide will delve into the critical dihedral angles that define the conformational space of this compound, predict the stable conformers, and analyze the rotational energy profiles that govern their interconversion.

Defining the Conformational Landscape: Key Dihedral Angles

The conformational flexibility of this compound is primarily determined by the rotation around three key single bonds. The corresponding dihedral angles are crucial for a complete description of the molecule's geometry:

-

τ1 (C2-C1-Cα-O): This dihedral angle describes the orientation of the aldehyde group relative to the benzene ring. A value of 0° or 180° would indicate a planar arrangement, which can be influenced by steric hindrance and electronic interactions with the adjacent allyl group.

-

τ2 (C1-C2-Cβ-Cγ): This angle defines the rotation of the allyl group around the bond connecting it to the benzene ring. The interplay between the allyl group and the aldehyde group is a key determinant of the overall molecular shape.

-

τ3 (C2-Cβ-Cγ=Cδ): Rotation around this bond determines the position of the vinyl group of the allyl substituent.

The potential energy surface of this compound is a complex function of these three dihedral angles. A thorough conformational analysis requires mapping this surface to identify the low-energy minima, which correspond to the stable conformers.

Predicted Conformational Preferences of this compound

Based on studies of other ortho-substituted benzaldehydes, it is anticipated that the conformational preferences of this compound will be governed by a balance of steric repulsion and stabilizing electronic interactions.[1]

-

Aldehyde Group Orientation (τ1): For many ortho-substituted benzaldehydes, the aldehyde group tends to orient itself to minimize steric clash with the neighboring substituent.[1] In the case of this compound, this would likely favor a non-planar arrangement where the aldehyde group is rotated out of the plane of the benzene ring. However, conjugation between the aldehyde's carbonyl group and the aromatic π-system favors planarity. The final geometry will be a compromise between these opposing forces.

-

Allyl Group Orientation (τ2 and τ3): The allyl group itself has multiple possible conformations. The orientation of the allyl chain relative to the aromatic ring will be influenced by van der Waals interactions with the aldehyde group and the rest of the ring.

To definitively identify the stable conformers, a systematic computational analysis is required. This involves performing a potential energy surface scan by systematically varying the key dihedral angles and calculating the energy at each point.

Computational Methodology for Conformational Analysis

The following protocol outlines a robust computational approach for the detailed conformational analysis of this compound, employing Density Functional Theory (DFT), a widely used quantum mechanical modeling method.[2]

Experimental Protocol: In Silico Conformational Analysis

-

Initial Structure Generation:

-

Construct the this compound molecule using a molecular modeling software (e.g., Avogadro, GaussView).

-

Generate a series of initial structures by systematically rotating the key dihedral angles (τ1, τ2, and τ3) in increments (e.g., 30°).

-

-

Geometry Optimization and Energy Calculation:

-

Software: Gaussian, ORCA, or a similar quantum chemistry package.

-

Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP.

-

Basis Set: A basis set like 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost.[2]

-

Perform a full geometry optimization for each initial structure to find the nearest local energy minimum.

-

-

Vibrational Frequency Analysis:

-

For each optimized structure, perform a vibrational frequency calculation at the same level of theory.

-

Confirm that each structure is a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies.

-

-

Potential Energy Surface (PES) Scan:

-

To map the rotational energy profiles, perform relaxed PES scans for each of the key dihedral angles (τ1, τ2, and τ3).

-

For each scan, one dihedral angle is systematically varied in small increments (e.g., 10°), while all other geometrical parameters are allowed to relax at each step.

-

Plot the relative energy versus the dihedral angle to visualize the rotational barriers.

-

Visualization of the Computational Workflow

Caption: A flowchart illustrating the computational workflow for the conformational analysis of this compound.

Predicted Molecular Geometry and Data

Table 1: Predicted Key Geometrical Parameters of the Most Stable Conformer of this compound

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C1-C2 | ~1.40 |

| C1-Cα | ~1.48 |

| Cα=O | ~1.22 |

| C2-Cβ | ~1.51 |

| Cβ-Cγ | ~1.50 |

| Cγ=Cδ | ~1.34 |

| Bond Angles (°) ** | |

| C2-C1-Cα | ~122 |

| C1-Cα=O | ~124 |

| C1-C2-Cβ | ~123 |

| C2-Cβ-Cγ | ~112 |

| Cβ-Cγ=Cδ | ~125 |

| Dihedral Angles (°) ** | |

| τ1 (C2-C1-Cα-O) | Value to be determined |

| τ2 (C1-C2-Cβ-Cγ) | Value to be determined |

| τ3 (C2-Cβ-Cγ=Cδ) | Value to be determined |

Note: The values in this table are estimates based on typical bond lengths and angles for similar molecules and would be precisely determined by the proposed computational study.

Table 2: Predicted Relative Energies of Stable Conformers

| Conformer | τ1 (°) | τ2 (°) | τ3 (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | Value | Value | Value | 0.00 |

| 2 | Value | Value | Value | Value > 0 |

| 3 | Value | Value | Value | Value > 0 |

| ...and so on |

Note: This table would be populated with the specific dihedral angles and relative energies of all identified stable conformers from the computational analysis.

Visualization of Conformational Relationships

The relationships between the different conformers and the transition states that separate them can be visualized using a potential energy diagram.

Caption: A schematic representation of the potential energy landscape, showing stable conformers and the transition states (TS) connecting them.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and investigating the molecular geometry and conformational analysis of this compound. Through the application of modern computational chemistry techniques, it is possible to generate a detailed picture of the molecule's three-dimensional structure, including the identification of stable conformers and the energetic barriers to their interconversion.

The insights gained from such an analysis are invaluable for researchers in drug discovery, where molecular shape is a key determinant of biological activity, and in materials science, where conformational preferences can influence bulk properties. Future experimental work, such as high-resolution microwave or NMR spectroscopy, would be highly valuable to validate and refine the theoretical predictions presented in this guide.

References

An In-Depth Technical Guide to the Solubility and Solvent Compatibility of 2-Allylbenzaldehyde

This guide provides a comprehensive technical overview of the solubility and solvent compatibility of 2-Allylbenzaldehyde (C₁₀H₁₀O), a key intermediate in organic synthesis and drug development. Understanding its behavior in various solvents is critical for designing robust reaction conditions, ensuring stable long-term storage, and developing reliable purification protocols. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical properties.

Introduction: The Chemical Persona of this compound

This compound is an aromatic aldehyde distinguished by the presence of an allyl group (-CH₂-CH=CH₂) at the ortho position to the formyl group (-CHO) on the benzene ring.[1] This unique structural arrangement imparts a dual reactivity profile, making it a versatile building block. The electrophilic carbonyl carbon of the aldehyde is a prime target for nucleophilic attack, while the allyl group's double bond is susceptible to a range of addition and rearrangement reactions.[2][3]

Its utility in synthesizing complex molecules, from novel polymers to pharmaceutical scaffolds, necessitates a thorough characterization of its interaction with solvents. A poor choice of solvent can lead to low yields, unwanted side reactions, or complete degradation of the material.

The key to understanding this compound's behavior lies in its two primary functional groups.

Caption: Key reactive sites on the this compound molecule.

Solubility Profile: A Quantitative & Qualitative Analysis

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] this compound, with a molecular weight of 146.19 g/mol [1], is a relatively nonpolar molecule due to its dominant aromatic ring and hydrocarbon allyl chain. However, the polar carbonyl group (C=O) allows for some interaction with polar solvents.[6] Its solubility is therefore a balance of these competing factors.

Based on its structure and data from analogous compounds like benzaldehyde[6][7], the following solubility profile can be established. Experimental verification is always recommended.

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent | Polarity | Predicted Solubility | Rationale & Key Considerations |

| Nonpolar | Hexane, Toluene, Benzene | Low | High | The nonpolar hydrocarbon structure of both solute and solvent leads to favorable van der Waals interactions. |

| Halogenated | Dichloromethane (DCM), Chloroform | Medium | High | Excellent solvents for dissolving the compound; generally inert under standard conditions. |

| Polar Aprotic | Diethyl Ether, Tetrahydrofuran (THF) | Medium | High | The ether oxygen can act as a hydrogen bond acceptor for trace water, but primarily dissolves via dipole-dipole interactions.[6] |

| Acetone, Ethyl Acetate | Medium-High | High | The carbonyl group in these solvents interacts favorably with the aldehyde group. Acetone is a particularly good solvent for a range of polar and nonpolar compounds.[8] | |

| Acetonitrile (ACN) | High | Moderate to High | Good solubility is expected. ACN is a common solvent for reactions and chromatography. | |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | High | These highly polar solvents can dissolve a wide range of compounds. Use with caution due to potential reactivity (see Section 3). | |

| Polar Protic | Methanol, Ethanol | High | Moderate | The alkyl chain of the alcohols provides some nonpolar character, but the dominant hydrogen bonding of the solvent is less compatible with the largely nonpolar solute. Aldehydes can form hemiacetals with alcohols under acidic or basic conditions.[9] |

| Water | High | Very Low / Insoluble | The large, nonpolar aromatic and allyl components dominate, making it hydrophobic. Aldehydes with more than five carbons are generally insoluble in water.[10] |

Solvent Compatibility and Chemical Stability

Beyond mere solubility, the chemical compatibility of this compound with its solvent environment is paramount for preventing degradation and ensuring reaction specificity. The aldehyde and allyl groups are both susceptible to undesirable transformations.

The aldehyde functional group is inherently reactive and can be a point of instability.[11]

-

Oxidation: Aldehydes are easily oxidized to carboxylic acids.[8][9] Solvents that are not rigorously deoxygenated can facilitate slow air oxidation, especially during long-term storage or upon heating. Peroxide-forming solvents like THF and diethyl ether should be used with caution and tested for peroxides before use.

-

Acetal/Hemiacetal Formation: In the presence of alcohols (protic solvents) and an acid or base catalyst, aldehydes reversibly form hemiacetals and then acetals.[8][9] While often a deliberate synthetic step, this can be an unwanted side reaction if using an alcohol as a solvent for another transformation.

-

Base-Catalyzed Reactions: Strong basic conditions, or even basic impurities in solvents like DMF, can catalyze aldol-type condensation reactions or disproportionation (Cannizzaro reaction) if the aldehyde lacks alpha-hydrogens (which this compound does not).[9]

The allyl group introduces another layer of potential reactivity.

-

Polymerization: The double bond can undergo radical or acid-catalyzed polymerization. This is a concern during heated reactions or long-term storage, especially if inhibitors are not present.

-

Isomerization: The allyl group can isomerize to the more thermodynamically stable conjugated propenyl group under certain catalytic conditions (e.g., with transition metals or strong bases).

-

For Long-Term Storage: Anhydrous, deoxygenated nonpolar solvents such as toluene or hexane are recommended. Storage under an inert atmosphere (Nitrogen or Argon) at refrigerated temperatures is ideal.

-

For General Reactions: Dichloromethane, chloroform, THF (freshly distilled or inhibitor-free), and toluene are excellent first choices for a wide range of transformations.

-

Use with Caution: Protic solvents (methanol, ethanol) should be used only when their participation in the reaction is understood and controlled. Highly polar aprotic solvents like DMF and DMSO should be of high purity to avoid base-catalyzed side reactions.

Experimental Protocols for In-House Validation

The following protocols provide a framework for researchers to determine solubility and compatibility with their specific solvent batches and experimental conditions.

This method provides a rapid assessment of solubility, which is often sufficient for solvent screening.[12][13]

Objective: To classify this compound as "soluble," "partially soluble," or "insoluble" in a given solvent.

Methodology:

-

Preparation: To a small, dry test tube or vial, add approximately 25 mg of this compound.

-

Solvent Addition (Portion 1): Add 0.25 mL of the test solvent. Vigorously shake or vortex the mixture for 30 seconds.

-

Observation 1: Observe the mixture. If the solution is clear and homogenous, the compound is likely soluble.

-

Solvent Addition (Portion 2 & 3): If the compound is not fully dissolved, add another 0.25 mL of solvent and repeat the agitation. Repeat one more time for a total of 0.75 mL.[12][13]

-

Classification:

-

Soluble: A clear, homogenous solution is formed at any point.

-

Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: The compound remains largely undissolved.

-

References

- 1. 2-(Prop-2-en-1-yl)benzaldehyde | C10H10O | CID 329750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. Aldehyde - Wikipedia [en.wikipedia.org]

- 10. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 11. quora.com [quora.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Navigating the Intricacies of 2-Allylbenzaldehyde: A Technical Guide to its Electronic and Steric Landscape

For the attention of: Researchers, scientists, and drug development professionals.

Foreword: Unveiling the Potential of a Versatile Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic placement of functional groups on an aromatic scaffold is paramount to dictating molecular behavior. 2-Allylbenzaldehyde, a seemingly simple aromatic aldehyde, presents a fascinating case study in the interplay of electronic and steric effects. The ortho-positioning of a reactive allyl group next to the electrophilic aldehyde functionality creates a unique chemical environment, offering a versatile platform for the construction of complex molecular architectures. This guide aims to provide an in-depth technical exploration of the core principles governing the synthesis, conformation, and reactivity of this compound, empowering researchers to harness its full synthetic potential. We will delve into the nuanced electronic and steric factors that control its behavior and provide practical, field-proven insights into its application.

I. Synthesis of this compound: A Practical Approach

The synthesis of this compound can be approached through several strategic routes. A common and effective method involves a two-step sequence: the Williamson ether synthesis to form 2-(allyloxy)benzaldehyde, followed by a Claisen rearrangement.

Williamson Ether Synthesis of 2-(Allyloxy)benzaldehyde

This initial step involves the O-alkylation of a suitable phenol with an allyl halide. A detailed protocol, adapted from established procedures for similar substituted benzaldehydes, is provided below.[1]

Experimental Protocol: Synthesis of 2-(Allyloxy)benzaldehyde

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Hydroxybenzaldehyde | 122.12 | 12.21 g | 0.10 |

| Allyl bromide | 120.99 | 14.52 g | 0.12 |

| Potassium carbonate (anhydrous) | 138.21 | 20.73 g | 0.15 |

| Acetone (anhydrous) | 58.08 | 200 mL | - |

Procedure:

-

To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzaldehyde and anhydrous acetone.

-

Add anhydrous potassium carbonate to the solution.

-

Slowly add allyl bromide to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Remove the acetone from the filtrate by rotary evaporation.

-

Dissolve the residue in diethyl ether and wash with 1 M NaOH (aq) to remove any unreacted 2-hydroxybenzaldehyde, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(allyloxy)benzaldehyde.

-

The crude product can be purified by vacuum distillation.

Claisen Rearrangement to this compound

The Claisen rearrangement of 2-(allyloxy)benzaldehyde proceeds via a concerted-sigmatropic rearrangement to furnish the desired this compound.

Experimental Protocol: Claisen Rearrangement

-

Place the purified 2-(allyloxy)benzaldehyde in a flask equipped for distillation under an inert atmosphere.

-

Heat the neat liquid to a temperature of 180-200°C.

-

The rearrangement is typically complete within a few hours. The progress can be monitored by the disappearance of the starting material (TLC or GC-MS).

-

The resulting this compound can be purified by vacuum distillation.

II. Spectroscopic and Physical Characterization

Accurate characterization is crucial for confirming the identity and purity of this compound. The following tables summarize its key physical and spectroscopic data.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O | [2] |

| Molecular Weight | 146.19 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | ~130 °C/10 mmHg (for 2-allyloxybenzaldehyde) | |

| Density | ~1.079 g/mL at 25 °C (for 2-allyloxybenzaldehyde) |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Features and Expected Chemical Shifts (δ) or Wavenumbers (cm⁻¹) |

| ¹H NMR | Aldehyde proton (CHO): ~9.8-10.0 ppm (singlet). Aromatic protons: ~7.2-7.8 ppm (multiplets). Allyl protons: CH₂: ~3.4-3.6 ppm (doublet), CH: ~5.8-6.0 ppm (multiplet), =CH₂: ~5.0-5.2 ppm (multiplets). |

| ¹³C NMR | Carbonyl carbon (C=O): ~190-195 ppm. Aromatic carbons: ~125-140 ppm. Allyl carbons: CH₂: ~35-40 ppm, CH: ~135-140 ppm, =CH₂: ~115-120 ppm. |

| IR (Infrared) | C=O stretch (aldehyde): ~1690-1710 cm⁻¹. C-H stretch (aldehyde): ~2720 and 2820 cm⁻¹. C=C stretch (alkene): ~1640 cm⁻¹. Aromatic C=C stretches: ~1450-1600 cm⁻¹. |

| Mass Spec (MS) | Molecular ion (M⁺): m/z = 146. Key fragments corresponding to loss of CHO, allyl group, etc. |

III. The Interplay of Electronic and Steric Effects

The chemical behavior of this compound is a direct consequence of the electronic and steric interplay between the ortho-allyl and aldehyde groups.

Electronic Effects

-

Aldehyde Group (-CHO): The aldehyde group is strongly electron-withdrawing through both induction and resonance. This deactivates the aromatic ring towards electrophilic substitution and makes the carbonyl carbon highly electrophilic.

-

Allyl Group (-CH₂CH=CH₂): The allyl group is generally considered to be weakly electron-donating through induction. This can slightly counteract the deactivating effect of the aldehyde group on the aromatic ring.

The push-pull nature of these substituents influences the electron density distribution within the molecule, impacting its reactivity in various transformations.

Steric Effects and Conformational Preferences

The proximity of the allyl and aldehyde groups in the ortho position introduces significant steric considerations that dictate the molecule's preferred conformation. The molecule can exist in different rotational isomers (conformers) due to rotation around the C-C bond connecting the aldehyde group to the aromatic ring and the C-C bond of the allyl group.

The two primary planar conformations of the aldehyde group relative to the aromatic ring are the s-cis and s-trans conformers. The relative stability of these conformers is influenced by steric hindrance from the adjacent allyl group. It is likely that the s-trans conformation, where the bulky part of the aldehyde group is directed away from the allyl group, is sterically favored.

Caption: Equilibrium between s-cis and s-trans conformers of this compound.

This conformational preference has a direct impact on the accessibility of the aldehyde's carbonyl carbon to nucleophiles and can influence the stereochemical outcome of certain reactions.

IV. Reactivity and Synthetic Applications

The unique electronic and steric profile of this compound makes it a valuable substrate for a variety of organic transformations.

Reactions of the Aldehyde Group

The electrophilic aldehyde group is the primary site for nucleophilic attack.

-

Wittig Reaction: this compound can readily undergo the Wittig reaction to form substituted styrenes. The steric hindrance from the ortho-allyl group may influence the rate of reaction and the E/Z selectivity of the resulting alkene.

-

Grignard and Organolithium Additions: The addition of organometallic reagents to the aldehyde yields secondary alcohols. The steric bulk around the carbonyl group will play a role in the diastereoselectivity of the addition if a chiral nucleophile is used.

Reactions Involving the Allyl Group

The allyl group provides a handle for various transformations, including intramolecular reactions.

-

Intramolecular Cyclization: Under certain conditions, the aldehyde and allyl groups can react intramolecularly. For example, in the presence of a Lewis acid, an intramolecular Prins-type reaction could lead to the formation of a cyclic alcohol.

Caption: A potential intramolecular cyclization pathway for this compound.

V. Conclusion and Future Outlook

This compound stands as a testament to the profound impact of subtle electronic and steric variations on molecular reactivity. Its unique ortho-disubstituted pattern provides a rich platform for synthetic innovation, enabling the construction of diverse and complex molecular frameworks. A thorough understanding of the principles outlined in this guide will empower researchers to strategically employ this versatile building block in their synthetic endeavors, from the development of novel pharmaceuticals to the creation of advanced materials. Further exploration into the catalytic asymmetric transformations of this compound holds significant promise for the efficient synthesis of chiral molecules of biological and material importance.

References

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 2-Allylbenzaldehyde via Claisen Rearrangement

Introduction: The Synthetic Challenge and Strategic Approach

2-Allylbenzaldehyde is a valuable synthetic intermediate, featuring both a reactive aldehyde and a versatile allyl group, making it a key building block in the synthesis of various heterocyclic compounds, pharmaceuticals, and agrochemicals.[1] Its synthesis, however, is not a trivial one-step process. A robust and logical synthetic pathway involves a multi-step approach, commencing with readily available starting materials and incorporating the powerful and elegant Claisen rearrangement as the key C-C bond-forming step.

This application note provides a comprehensive guide for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each synthetic step, providing not just a protocol but the scientific rationale behind the experimental choices. The core of this synthesis is a three-step sequence:

-

Williamson Ether Synthesis: The initial O-allylation of phenol to form allyl phenyl ether.

-

Aromatic Claisen Rearrangement: A thermal[1][1]-sigmatropic rearrangement of allyl phenyl ether to yield 2-allylphenol.

-

Ortho-Formylation: The introduction of an aldehyde group onto the 2-allylphenol intermediate to furnish the final product, this compound.

We will provide detailed, step-by-step protocols for the first two well-established steps. For the final formylation step, which presents a greater synthetic challenge in terms of selectivity, we will discuss the rationale for choosing a suitable method and provide a detailed protocol based on the highly effective Duff reaction.

Part 1: The Foundational Synthesis of 2-Allylphenol

The journey to this compound begins with the efficient construction of the 2-allylphenol backbone. This is achieved in a two-step process detailed below.

Step 1: Synthesis of Allyl Phenyl Ether via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers. In this step, the sodium salt of phenol (sodium phenoxide) acts as a nucleophile, attacking the electrophilic allyl bromide in an SN2 reaction.

Reaction: Ph-OH + Br-CH₂-CH=CH₂ + K₂CO₃ → Ph-O-CH₂-CH=CH₂ + KBr + CO₂[2]

Causality of Experimental Choices:

-

Base: Potassium carbonate (K₂CO₃) is a mild and effective base for deprotonating phenol to the more nucleophilic phenoxide.[2] Stronger bases like NaH could also be used but require more stringent anhydrous conditions.

-

Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.[1]

-

Reflux: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol: Synthesis of Allyl Phenyl Ether

| Parameter | Value/Condition |

| Reactants | Phenol (94 g, 1.0 mol), Allyl bromide (121 g, 1.0 mol), Anhydrous Potassium Carbonate (140 g, 1.01 mol) |

| Solvent | Acetone (150 mL) |

| Reaction Time | 8 hours |

| Temperature | Reflux |

| Work-up | Extraction with diethyl ether, washing with 10% NaOH (aq) and brine, drying over anhydrous MgSO₄ |

| Purification | Vacuum distillation |

| Expected Yield | 115-130 g |

Step-by-Step Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol (94 g), allyl bromide (121 g), anhydrous potassium carbonate (140 g), and acetone (150 mL).[1]

-

Heat the mixture to reflux and maintain for 8 hours. The reaction mixture will thicken as potassium bromide precipitates.[1]

-

After cooling to room temperature, add distilled water to dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with 10% aqueous sodium hydroxide to remove any unreacted phenol, followed by a wash with brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude allyl phenyl ether by vacuum distillation, collecting the fraction boiling at 85°C at 19 mmHg.[1]

Step 2: Synthesis of 2-Allylphenol via Aromatic Claisen Rearrangement

The Claisen rearrangement is a powerful, thermally-driven, intramolecular[1][1]-sigmatropic rearrangement.[3] The reaction proceeds through a concerted, cyclic transition state, resulting in the migration of the allyl group from the oxygen to the ortho position of the aromatic ring.[4] This is followed by a rapid tautomerization to restore aromaticity and yield the stable 2-allylphenol.[5]

Mechanism of the Aromatic Claisen Rearrangement

The reaction is a concerted pericyclic process, meaning all bond-breaking and bond-forming occur in a single step through a six-membered cyclic transition state.[3][6]

References

- 1. 2-Allyloxybenzaldehyde [myskinrecipes.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Duff_reaction [chemeurope.com]

- 4. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Duff reaction [a.osmarks.net]

- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

2-Allylbenzaldehyde: A Versatile Precursor for the Synthesis of Diverse Heterocyclic Scaffolds

Introduction: The Strategic Importance of 2-Allylbenzaldehyde in Heterocyclic Chemistry

This compound, a bifunctional aromatic compound, has emerged as a highly valuable and versatile precursor in the synthesis of a wide array of heterocyclic compounds.[1][2] Its strategic importance lies in the orthogonal reactivity of the aldehyde and the allyl group, which can be selectively targeted or engaged in concerted cyclization cascades to construct complex molecular architectures. This unique structural motif allows for the application of a diverse range of synthetic methodologies, including transition-metal-catalyzed cyclizations, radical-mediated processes, and pericyclic reactions, to afford privileged heterocyclic cores such as isochromenes, quinolines, and various fused ring systems. These scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active natural products and pharmaceutical agents.[3][4] This technical guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and validated experimental protocols.

I. Palladium-Catalyzed Intramolecular Cyclizations: A Powerful Strategy for Heterocycle Construction

Palladium catalysis has proven to be an exceptionally powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[5][6][7] In the context of this compound derivatives, intramolecular palladium-catalyzed reactions, particularly the Heck reaction, have been extensively utilized to forge new heterocyclic rings.[8][9][10]

Application Note 1: Synthesis of Dihydroisochromenes via Intramolecular Heck Reaction

The intramolecular Heck reaction provides a convergent and reliable method for the synthesis of dihydroisochromene skeletons.[10] This transformation involves the palladium(0)-catalyzed coupling of an aryl halide or triflate with the tethered alkene of the allyl group. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[9][11] The regioselectivity of the cyclization is typically governed by the formation of the thermodynamically more stable six-membered ring.

Mechanism of the Intramolecular Heck Reaction:

The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 2-allyl-bromobenzaldehyde) to a palladium(0) complex. This is followed by the coordination of the intramolecular alkene and subsequent migratory insertion to form a new carbon-carbon bond and a six-membered ring. The resulting alkylpalladium(II) intermediate then undergoes β-hydride elimination to yield the dihydroisochromene product and a hydridopalladium(II) species. Reductive elimination with a base regenerates the active palladium(0) catalyst, completing the cycle.[11]

Experimental Protocol: Synthesis of 3-Methyl-1H-isochromene

This protocol describes the synthesis of a substituted isochromene derivative from a 2-alkynylbenzaldehyde, a related precursor that undergoes a similar palladium-catalyzed cyclization. The principles are directly applicable to this compound systems.

Materials:

-

2-Ethynylbenzaldehyde

-

Methanol

-

Silver(I) catalyst (e.g., AgOTf)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of 2-ethynylbenzaldehyde in anhydrous dichloromethane under an inert atmosphere, add the silver(I) catalyst.

-

Add methanol to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and purify the crude product by column chromatography to afford the desired 3-substituted-1-alkoxyisochromene.[12]

Data Summary: Palladium-Catalyzed Cyclizations

| Entry | Substrate | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| 1 | 2-Allyl-bromobenzaldehyde | Pd(OAc)₂ | PPh₃ | Ag₂CO₃ | THF | Dihydroisochromene | High |

| 2 | 2-Allyl-iodobenzaldehyde | PdCl₂(MeCN)₂ | - | NEt₃ | MeCN | Dihydroisochromene | 55 |

Table adapted from literature reports on intramolecular Heck reactions.[13]

Workflow for Intramolecular Heck Reaction:

References

- 1. jk-sci.com [jk-sci.com]

- 2. 2-(Prop-2-en-1-yl)benzaldehyde | C10H10O | CID 329750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Allyloxybenzaldehyde [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]